molecular formula C9H10O3 B3257769 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one CAS No. 29515-28-4

1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one

Cat. No. B3257769
CAS RN: 29515-28-4
M. Wt: 166.17 g/mol
InChI Key: CDMBZQCJSOFJDN-UHFFFAOYSA-N
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Description

1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one, also known as 4-Hydroxyphenylacetone, is the para-hydroxy analog of phenylacetone . It is an inactive metabolite of amphetamine in humans . When it occurs as a metabolite of amphetamine, it is produced directly from the inactive metabolite phenylacetone .


Synthesis Analysis

The compound 1-(2’-hydroxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-propan-1-one is an intermediate precursor in the biosynthesis of (2E)-1-(2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one .


Molecular Structure Analysis

The molecular structure of 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one can be viewed using Java or Javascript .


Chemical Reactions Analysis

There is limited information available on the chemical reactions involving 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one .


Physical And Chemical Properties Analysis

1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one has a molecular weight of 270.331 . It is slightly soluble in water and sparingly soluble in ethanol . The boiling point is 126-127 °C at 0.3 mm Hg .

Safety And Hazards

There is limited information available on the safety and hazards of 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one .

properties

IUPAC Name

1-hydroxy-3-(4-hydroxyphenyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-6-9(12)5-7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDMBZQCJSOFJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70720602
Record name 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one

CAS RN

29515-28-4
Record name 1-Hydroxy-3-(4-hydroxyphenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70720602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
ME Trân‐Huu‐Dâu, R Wartchow… - … A European Journal, 2001 - Wiley Online Library
A wide range of cyclohexadienones has been synthesised in order to study their reactivity and their regio‐ and stereoselectivity with the enantiopure diene 1 under high‐pressure …

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